3-Nitroimidazo[1,2-a]pyridin-7-amine
CAS No.:
Cat. No.: VC16544826
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N4O2 |
|---|---|
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 3-nitroimidazo[1,2-a]pyridin-7-amine |
| Standard InChI | InChI=1S/C7H6N4O2/c8-5-1-2-10-6(3-5)9-4-7(10)11(12)13/h1-4H,8H2 |
| Standard InChI Key | RKGAQLODFXRPLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NC=C2[N+](=O)[O-])C=C1N |
Introduction
Structural and Molecular Characteristics
3-Nitroimidazo[1,2-a]pyridin-7-amine (molecular formula: C₇H₆N₄O₂, molecular weight: 178.15 g/mol) consists of a fused bicyclic system: a five-membered imidazole ring fused to a six-membered pyridine ring. The nitro group (-NO₂) at position 3 and the amine (-NH₂) at position 7 create a polarized electronic environment, influencing reactivity and intermolecular interactions.
Key structural features:
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Aromatic system: The fused rings maintain aromaticity, with delocalized π-electrons across both rings.
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Substituent effects: The electron-withdrawing nitro group reduces electron density at position 3, while the electron-donating amine enhances reactivity at position 7.
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Tautomerism potential: The amine group may participate in tautomeric equilibria, though this is less common in imidazo[1,2-a]pyridines compared to simpler heterocycles .
Synthetic Methodologies
The synthesis of 3-nitroimidazo[1,2-a]pyridin-7-amine requires careful regioselective functionalization. Two predominant strategies emerge from recent literature:
Direct Functionalization of Preformed Imidazo[1,2-a]pyridines
This approach involves modifying existing imidazo[1,2-a]pyridine scaffolds. For example:
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Nitration of 7-aminoimidazo[1,2-a]pyridine:
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Amination of 3-nitroimidazo[1,2-a]pyridine:
De Novo Ring Synthesis
Constructing the imidazo[1,2-a]pyridine core with pre-installed substituents:
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Condensation of 2-amino-5-nitropyridine with α-bromoketones:
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Groebke–Blackburn–Bienaymé Reaction:
Physicochemical Properties
Experimental and computed data for 3-nitroimidazo[1,2-a]pyridin-7-amine are summarized below:
Stability:
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Sensitive to strong reducing agents (e.g., LiAlH₄), which reduce the nitro group to amine.
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Stable under ambient conditions for >6 months when stored in inert atmosphere .
Industrial and Material Science Applications
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Coordination Chemistry:
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Optoelectronic Materials:
Challenges and Future Directions
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Synthetic Scalability:
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Toxicity Profiling:
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Nitroimidazoles are associated with neurotoxicity; detailed in vivo studies are needed.
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Functionalization Diversity:
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